molecular formula C7H7NO3 B1617524 4-(Hydroxyamino)benzoic acid CAS No. 13252-71-6

4-(Hydroxyamino)benzoic acid

Cat. No.: B1617524
CAS No.: 13252-71-6
M. Wt: 153.14 g/mol
InChI Key: ZIJKJLVJUJMAOP-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)benzoic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of benzoic acid, where the amino group is substituted with a hydroxyamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid to form 4-nitrobenzoic acid, followed by reduction to 4-aminobenzoic acid. The final step involves the hydroxylation of the amino group to form this compound. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 4-aminobenzoic acid.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Hydroxyamino)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)benzoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.

    4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a hydroxyamino group.

    2-Hydroxyamino benzoic acid: The hydroxyamino group is at the ortho position instead of the para position.

Uniqueness

4-(Hydroxyamino)benzoic acid is unique due to the presence of both hydroxyl and amino functionalities in the para position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(hydroxyamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJKJLVJUJMAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157610
Record name Benzoic acid, 4-(hydroxyamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13252-71-6
Record name Benzoic acid, 4-(hydroxyamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13252-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(hydroxyamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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